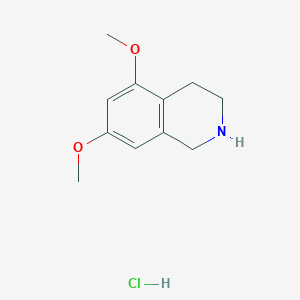

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (often referred to as heliamine hydrochloride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H16ClNO2

- Molecular Weight : 229.7 g/mol

- Appearance : White to slightly beige shiny flakes or crystalline powder

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development.

1. Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives demonstrate notable antimicrobial properties. Studies have shown that compounds similar to 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit activity against various pathogens, including bacteria and fungi. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | E. faecalis | 40 µg/mL |

| Other derivatives | P. aeruginosa | Comparable to standard antibiotics |

These findings suggest that this compound could be developed into an effective antimicrobial agent .

2. Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties:

- Mechanism : The isoquinoline structure allows for interaction with dopamine receptors, which may help in managing symptoms of neurodegenerative disorders .

3. Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound has shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 7.36 |

These results indicate significant cytotoxicity against breast and colon cancer cells .

4. P-glycoprotein Modulation

Research has identified the potential of this compound as a modulator of P-glycoprotein (P-gp), which is critical in drug resistance mechanisms in cancer therapy. Compounds derived from tetrahydroisoquinolines have been shown to restore the efficacy of chemotherapeutic agents like doxorubicin in resistant cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of methoxy groups at the 5 and 7 positions enhances its binding affinity to various biological targets:

- Binding Affinity : Variations in substituents on the isoquinoline ring can significantly affect the pharmacological properties.

| Compound Name | Binding Affinity (Ki) | Notes |

|---|---|---|

| Compound A | 26 nM | Strong affinity for D3R |

| Compound B | >100-fold selectivity for D2R over D4R | Potential therapeutic use |

This information underscores the importance of structural modifications in optimizing the pharmacological profile of these compounds .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection Study : A study published in RSC Advances examined the neuroprotective effects of tetrahydroisoquinolines in animal models of Parkinson's disease. Results indicated significant improvement in motor function and reduced neuroinflammation .

- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 cells through caspase activation pathways .

科学研究应用

Pharmacological Properties

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

- Antiviral Activity : Compounds in the tetrahydroisoquinoline family have shown potential as inhibitors of viral polymerases. Specifically, some derivatives are being studied for their ability to inhibit the influenza virus polymerase acidic (PA) endonuclease domain .

- Anticancer Properties : Studies have demonstrated that certain THIQ analogs possess cytotoxic effects against various cancer cell lines. The structural modifications of these compounds can enhance their efficacy against specific cancer types .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of this compound involves several methods including Bischler–Napieralski cyclization and other multi-component reactions (MCRs). Understanding the SAR is crucial for optimizing its biological activity:

- Bischler–Napieralski Cyclization : This method has been effectively used to synthesize various substituted THIQs. The choice of substituents on the isoquinoline ring significantly influences the biological activity and selectivity of the compounds .

- Multi-Component Reactions : Recent advancements have allowed for the efficient synthesis of THIQ derivatives with high yields under solvent-free conditions. This approach not only simplifies the synthetic route but also enhances environmental sustainability .

Case Studies and Clinical Applications

Several studies highlight the potential clinical applications of this compound:

- Treatment for Parkinson’s Disease : The compound's ability to inhibit catechol-O-methyltransferase (COMT) suggests its use in managing Parkinson's disease symptoms by increasing dopamine availability in the brain .

- Cardiovascular Applications : Research on YM758, which incorporates this compound's structure, indicates its potential as a treatment for stable angina and atrial fibrillation by acting as a "funny" current channel inhibitor .

Comparative Analysis of THIQ Derivatives

属性

IUPAC Name |

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTGDRJCMZISOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C(=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。